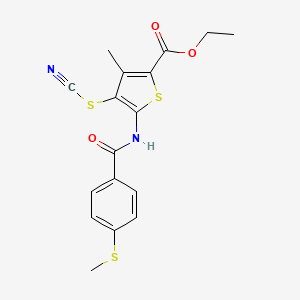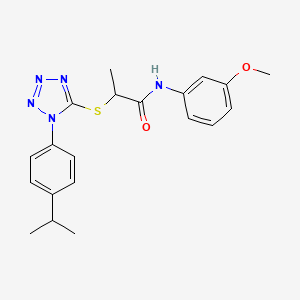![molecular formula C24H17ClN4O2S B2953654 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 536712-70-6](/img/structure/B2953654.png)
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as SB-216763, is a small molecule that competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
Quantum chemical calculations were carried out using Gaussian 09w and the geometrical structures were visualized using the Gauss View 5.0 interface . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Molecular Structure Analysis
The optimized molecular structure of the title compound with the numbering scheme of the atoms is shown in Fig. 1 .Chemical Reactions Analysis
Quantum chemical calculations were carried out using Gaussian 09w and the geometrical structures were visualized using the Gauss View 5.0 interface . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Physical and Chemical Properties Analysis
The molecular weight of the compound is 475.0 g/mol . The XLogP3-AA value is 5.7 , indicating its lipophilicity. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass are 474.0917247 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 33 .Scientific Research Applications
Antitumor and Antimicrobial Applications
Research indicates that compounds structurally related to "2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide" have been synthesized as potential inhibitors of thymidylate synthase (TS), with applications as antitumor and/or antibacterial agents. These compounds have demonstrated efficacy against various human and microbial TSs, showcasing their potential in cancer and bacterial infection treatments (Gangjee et al., 1996).
Vibrational Spectroscopic Analysis for Antiviral Applications
A study focused on a molecule with a similar structure, providing insights into its vibrational spectroscopic signatures and its antiviral activity. This research utilized density functional theory to explore the molecule's geometric equilibrium and hydrogen bonding, indicating its potential in antiviral applications (Jenepha Mary et al., 2022).
Synthesis and Evaluation as Antimicrobial Agents
Another study synthesized novel derivatives for evaluation as antimicrobial agents, showing promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the compound's potential in developing new antimicrobial drugs (Debnath & Ganguly, 2015).
Crystal Structure Analysis
Research on the crystal structures of related compounds provides insights into their molecular conformations, crucial for understanding their interactions and efficacy as potential pharmaceuticals (Subasri et al., 2017).
Quantum Computational Approach for Antiviral Efficacy
A quantum computational approach to characterizing a structurally similar molecule highlighted its potential antiviral efficacy, with a focus on vibrational signatures and molecular docking studies. This approach gives a comprehensive understanding of the molecule's interactions at the molecular level, providing a basis for its application in antiviral therapies (Mary et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these various biological effects.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-15-7-6-10-17(13-15)29-23(31)22-21(18-11-4-5-12-19(18)27-22)28-24(29)32-14-20(30)26-16-8-2-1-3-9-16/h1-13,27H,14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPAYSHVQDZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

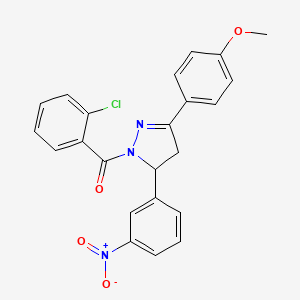
![2'-cyano-N-[4-(2-oxoazetidin-1-yl)phenyl]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2953576.png)
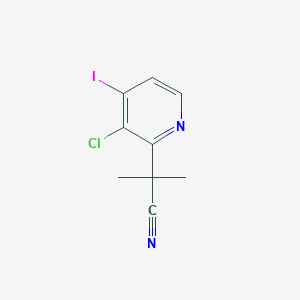
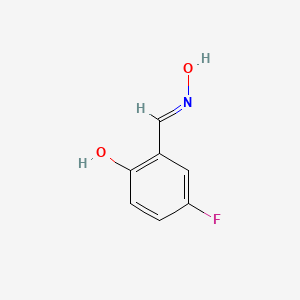
![7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2953580.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2953582.png)
![5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2953585.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2953586.png)


